2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
CAS No.: 2640966-72-7
Cat. No.: VC11823127
Molecular Formula: C17H28N6O
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640966-72-7 |
|---|---|
| Molecular Formula | C17H28N6O |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C17H28N6O/c1-20(2)15-6-7-18-17(19-15)23-12-10-21(11-13-23)14-16(24)22-8-4-3-5-9-22/h6-7H,3-5,8-14H2,1-2H3 |
| Standard InChI Key | NIZNONQYKXZLIR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Introduction
Synthesis
The synthesis of compounds like this often involves:
-
Pyrimidine Derivatives: Starting with pyrimidine as the core structure, functionalization at specific positions (e.g., dimethylamino substitution) is achieved through nucleophilic substitution or other organic reactions.
-
Piperazine and Piperidine Rings: These are introduced via alkylation or condensation reactions.
-
Final Coupling: The ethanone linkage is formed through acylation reactions involving suitable precursors.
The exact synthetic route for this molecule would depend on the availability of starting materials and desired purity.
Medicinal Chemistry
Compounds containing pyrimidine and piperazine rings are widely studied for their pharmacological activities:
-
Antiviral Activity: Similar molecules have shown efficacy against viruses by targeting viral enzymes or replication pathways.
-
Anticancer Potential: Piperazine derivatives are known to inhibit specific kinases or disrupt cellular signaling in cancer cells.
-
CNS Activity: Piperidine-containing compounds often interact with neurotransmitter systems, making them candidates for treating neurological disorders.
Biological Activity and Mechanism of Action
While no specific experimental data for this compound was found, related molecules exhibit activities such as:
-
Inhibition of monoamine transporters (e.g., dopamine, norepinephrine transporters).
-
Interaction with G-protein-coupled receptors (GPCRs).
-
Enzyme inhibition via binding to active sites or allosteric modulation.
Further studies would be required to confirm these activities for this compound.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
-
NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to protons and carbons in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: To identify functional groups like carbonyl (C=O) and amines (N-H).
-
Elemental Analysis: To verify the empirical formula.
Hypothetical Data Table for Reference
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H25N5O |
| Molecular Weight | 291.39 g/mol |
| Key Functional Groups | Pyrimidine, Piperazine, Piperidine, Ethanone |
| Solubility | Likely soluble in polar solvents (e.g., DMSO) |
| Predicted LogP | Moderate hydrophilicity (estimated LogP ~2) |
| Biological Target | Potential interaction with enzymes or receptors |
Safety and Toxicology
While specific safety data for this compound is unavailable, general precautions include:
-
Avoiding inhalation or skin contact due to potential toxicity.
-
Conducting toxicity studies to determine LD50 values and chronic exposure effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume